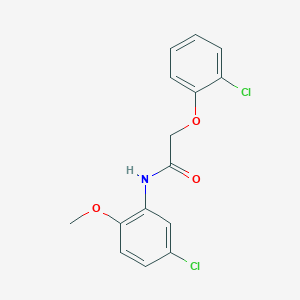![molecular formula C17H16N2OS B5867711 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)
3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTTAP and has a molecular formula of C16H15N2OS.
Mecanismo De Acción
The mechanism of action of DTTAP is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth. DTTAP has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, DTTAP has been found to scavenge free radicals, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
DTTAP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. DTTAP has also been found to scavenge free radicals, which may contribute to its antioxidant properties. Additionally, DTTAP has been found to have a low toxicity profile, which makes it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DTTAP in lab experiments is its low toxicity profile. This makes it a safe compound to work with and reduces the risk of adverse effects. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using DTTAP in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of DTTAP. One direction is the further investigation of its anti-cancer properties and its potential use in cancer treatment. Another direction is the investigation of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DTTAP and its biochemical and physiological effects. Finally, the development of more efficient synthesis methods for DTTAP may also be a future direction for research.
Conclusion:
In conclusion, 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and antioxidant properties. DTTAP has a low toxicity profile, which makes it a promising candidate for further research. However, its limited solubility in water may be a limitation in certain experiments. Further research is needed to fully understand the mechanism of action of DTTAP and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol involves the reaction of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine with 3-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction takes place under mild conditions and results in the formation of DTTAP with a high yield.
Aplicaciones Científicas De Investigación
DTTAP has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. DTTAP has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Furthermore, DTTAP has been studied for its antioxidant properties and has been found to scavenge free radicals.
Propiedades
IUPAC Name |
3-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-6-7-15(12(2)8-11)16-10-21-17(19-16)18-13-4-3-5-14(20)9-13/h3-10,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDVJUUTXOEDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)

![N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5867644.png)

![2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5867666.png)
![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)
![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)



![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)